Cas no 2228701-17-3 (1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol)

1-Amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol is a furan-derived amino alcohol with potential applications in organic synthesis and pharmaceutical intermediates. Its structure combines a furan ring with an amino alcohol functional group, offering versatility in nucleophilic and electrophilic reactions. The presence of the 2,5-dimethylfuran moiety enhances stability and influences reactivity, while the amino and hydroxyl groups provide sites for further derivatization. This compound may serve as a precursor for bioactive molecules or chiral ligands due to its stereogenic center. Its synthetic utility lies in its ability to participate in multicomponent reactions, cyclizations, and asymmetric transformations. Proper handling is advised due to potential reactivity of functional groups.
1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol structure
2228701-17-3 structure
商品名:1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol
CAS番号:2228701-17-3
MF:C9H15NO2
メガワット:169.220902681351
CID:5916328
PubChem ID:165972618

1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol
    • 2228701-17-3
    • EN300-1739828
    • インチ: 1S/C9H15NO2/c1-6-3-8(7(2)12-6)4-9(11)5-10/h3,9,11H,4-5,10H2,1-2H3
    • InChIKey: MBGSGKQNXBABTA-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=CC(=C1C)CC(CN)O

計算された属性

  • せいみつぶんしりょう: 169.110278721g/mol
  • どういたいしつりょう: 169.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1739828-5.0g
1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol
2228701-17-3
5g
$5854.0 2023-05-23
Enamine
EN300-1739828-0.5g
1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol
2228701-17-3
0.5g
$1938.0 2023-09-20
Enamine
EN300-1739828-0.25g
1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol
2228701-17-3
0.25g
$1858.0 2023-09-20
Enamine
EN300-1739828-0.05g
1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol
2228701-17-3
0.05g
$1696.0 2023-09-20
Enamine
EN300-1739828-5g
1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol
2228701-17-3
5g
$5854.0 2023-09-20
Enamine
EN300-1739828-10.0g
1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol
2228701-17-3
10g
$8680.0 2023-05-23
Enamine
EN300-1739828-1.0g
1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol
2228701-17-3
1g
$2019.0 2023-05-23
Enamine
EN300-1739828-2.5g
1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol
2228701-17-3
2.5g
$3957.0 2023-09-20
Enamine
EN300-1739828-0.1g
1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol
2228701-17-3
0.1g
$1777.0 2023-09-20
Enamine
EN300-1739828-1g
1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol
2228701-17-3
1g
$2019.0 2023-09-20

1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol 関連文献

1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-olに関する追加情報

Professional Introduction to 1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol (CAS No. 2228701-17-3)

1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique chemical structure and biological activity. This compound, identified by the CAS number 2228701-17-3, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular framework of this compound consists of an amino group, a propan-2-ol side chain, and a 2,5-dimethylfuran substituent, which collectively contribute to its distinctive properties and functionalities.

The 1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol structure exhibits remarkable versatility in chemical synthesis, making it a valuable intermediate in the preparation of more complex molecules. Its alcoholic functional group and amino moiety provide multiple sites for further chemical modification, enabling the development of novel derivatives with enhanced pharmacological profiles. In recent years, there has been growing interest in exploring the pharmacokinetic and pharmacodynamic properties of this compound, particularly in the context of its potential role as a precursor in the synthesis of bioactive molecules.

Recent advancements in computational chemistry have facilitated a deeper understanding of the molecular interactions of 1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol with biological targets. Studies have demonstrated that the dimethylfuran substituent can significantly influence the compound's binding affinity and selectivity, making it a promising candidate for targeted drug delivery systems. The propan-2-ol side chain, on the other hand, contributes to solubility and metabolic stability, which are critical factors in drug design.

The compound's potential applications extend beyond traditional pharmaceuticals. Researchers are investigating its role in the development of neuroprotective agents, given its ability to interact with neurotransmitter receptors. Additionally, the 1-amino group suggests possible utility in enzyme inhibition studies, where it can serve as a scaffold for designing inhibitors with high specificity. The structural diversity offered by this molecule makes it an attractive candidate for high-throughput screening campaigns aimed at identifying novel therapeutic agents.

In the realm of synthetic organic chemistry, 1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol has been utilized as a key intermediate in multi-step syntheses. Its reactive sites allow for diverse functionalization strategies, including nucleophilic substitution reactions and cross-coupling processes. These synthetic pathways have enabled the preparation of complex heterocyclic compounds that exhibit interesting biological activities. The compound's stability under various reaction conditions further enhances its appeal as a synthetic building block.

The exploration of 1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol also intersects with green chemistry principles. Efforts are underway to develop sustainable synthetic routes that minimize waste and reduce environmental impact. Advances in catalytic methods have allowed for more efficient transformations, aligning with the growing emphasis on eco-friendly chemical processes. These innovations not only improve the scalability of producing this compound but also contribute to broader efforts in sustainable pharmaceutical manufacturing.

As research continues to uncover new applications for 1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ol (CAS No. 2228701-17-3), its significance in medicinal chemistry is likely to increase. The compound's unique combination of structural features and functional groups positions it as a versatile tool for addressing various therapeutic challenges. Future studies may focus on optimizing its synthetic pathways and exploring its potential in drug discovery pipelines for unmet medical needs.

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